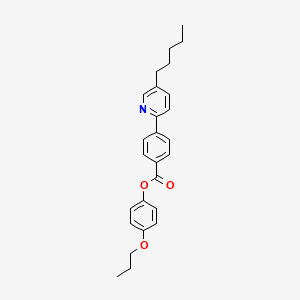

4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate

Description

Properties

IUPAC Name |

(4-propoxyphenyl) 4-(5-pentylpyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO3/c1-3-5-6-7-20-8-17-25(27-19-20)21-9-11-22(12-10-21)26(28)30-24-15-13-23(14-16-24)29-18-4-2/h8-17,19H,3-7,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNYXIBKCTUCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate typically involves a multi-step process:

-

Formation of 4-Propoxyphenyl Benzoate

Starting Materials: 4-Hydroxybenzoic acid, 1-Bromopropane, and a base such as potassium carbonate.

Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Procedure: 4-Hydroxybenzoic acid is reacted with 1-Bromopropane in the presence of potassium carbonate to form 4-Propoxyphenyl benzoate.

-

Formation of 5-Pentylpyridin-2-yl Benzoate

Starting Materials: 2-Bromopyridine and 1-Pentylmagnesium bromide (Grignard reagent).

Reaction Conditions: The reaction is performed in an anhydrous solvent such as tetrahydrofuran under inert atmosphere.

Procedure: 2-Bromopyridine is reacted with 1-Pentylmagnesium bromide to form 5-Pentylpyridin-2-yl benzoate.

-

Coupling Reaction

Starting Materials: 4-Propoxyphenyl benzoate and 5-Pentylpyridin-2-yl benzoate.

Reaction Conditions: The coupling reaction is typically carried out using a coupling agent such as dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine.

Procedure: The two intermediates are coupled to form the final product, 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Benzoate Derivatives ()

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share a benzoate ester backbone but differ in substituents:

- Heterocyclic Moieties: I-6230 and I-6232 incorporate pyridazine rings (pyridazin-3-yl and 6-methylpyridazin-3-yl, respectively), whereas the target compound features a pyridin-2-yl group. I-6273 and I-6373 include isoxazole rings, which are smaller and more rigid than the pentylpyridinyl group in the target compound. This may reduce steric hindrance but limit hydrophobic interactions .

- Linker Groups :

Table 1: Structural Comparison of Ethyl Benzoate Derivatives

| Compound ID | Heterocycle | Linker Type | Key Substituent |

|---|---|---|---|

| Target Compound | Pyridin-2-yl | Benzoate | 5-Pentyl, 4-Propoxyphenyl |

| I-6230 | Pyridazin-3-yl | Phenethyl | Ethylamino |

| I-6232 | 6-Methylpyridazin-3-yl | Phenethyl | Ethylamino |

| I-6273 | Methylisoxazol-5-yl | Phenethyl | Ethylamino |

| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio | Ethylthio |

Biotinyl-methyl 4-(amidomethyl)benzoate ()

This compound is a competitive inhibitor of human biotinidase (BTD) with an 80% inhibition rate at 1 mM. Key differences from the target compound include:

- Functional Groups : The biotinyl group and amidomethyl substituent enable specific interactions with BTD’s active site, unlike the target compound’s pyridine and propoxyphenyl groups.

- Biological Activity : Biotinyl-methyl 4-(amidomethyl)benzoate exhibits enzyme inhibition (Ki values determined via kinetics), whereas the target compound’s activity remains uncharacterized in the evidence. This highlights how substituent choice drives specificity toward biological targets .

Natural Benzoate Derivatives ()

Ethyl 4-(sulfooxy)benzoate and other benzoates isolated from Phyllostachys edulis (e.g., compounds 9, 13, 15, 16) demonstrate structural simplicity compared to the synthetic target compound:

- Substituent Diversity : Natural derivatives often feature hydroxyl, sulfooxy, or cinnamate groups, which enhance water solubility. In contrast, the target compound’s pentyl and propoxyphenyl groups likely increase hydrophobicity, suggesting different applications (e.g., membrane permeability vs. aqueous-phase reactivity) .

Key Research Findings and Implications

- Structural Flexibility : The target compound’s pyridin-2-yl and propoxyphenyl groups may offer tunable electronic properties for drug design, contrasting with pyridazine- or isoxazole-based analogs that prioritize metabolic stability .

- Enzyme Interaction Potential: While biotinyl-methyl 4-(amidomethyl)benzoate demonstrates competitive inhibition, the target compound’s lack of polar groups (e.g., biotinyl) may limit similar enzymatic interactions unless tailored for hydrophobic binding pockets .

- Natural vs. Synthetic Profiles : Natural benzoates emphasize polarity and biodegradability, whereas synthetic derivatives like the target compound prioritize structural complexity for specialized applications .

Notes

- Further studies should explore the target compound’s solubility, stability, and biological activity to validate its advantages over existing analogs.

- Competitive inhibition data (e.g., Ki values) for the target compound would strengthen comparisons with biotinyl-methyl 4-(amidomethyl)benzoate .

Biological Activity

4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

It consists of a propoxyphenyl group and a pentylpyridinyl moiety attached to a benzoate core. The synthesis typically involves the reaction between 4-propoxyphenol and 4-(5-pentylpyridin-2-yl)benzoic acid under specific conditions to yield the desired ester.

Antimicrobial Properties

Research indicates that 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In cell line studies, it showed significant cytotoxic effects against cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent tumor cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially mitigating tumor growth. Additionally, its interaction with cell membrane receptors may enhance its antimicrobial effects by disrupting bacterial cell integrity .

Case Studies

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Effects | Demonstrated effectiveness against S. aureus and E. coli with MIC values ranging from 10-50 µg/mL | Supports potential use as an antimicrobial agent |

| Antitumor Activity Assessment | Induced apoptosis in breast cancer cells with IC50 values below 20 µM | Suggests potential as an anticancer therapeutic |

| Mechanistic Study | Inhibited NF-kB signaling pathway in inflammatory cells | Indicates role in reducing inflammation |

Research Findings

Recent studies have highlighted the compound's versatility in various biological applications:

- Antimicrobial Studies : A comprehensive evaluation showed that the compound effectively inhibited biofilm formation by pathogenic bacteria, suggesting its utility in treating biofilm-associated infections.

- Cancer Research : Investigations into its effects on cancer cell lines revealed that it not only induces apoptosis but also inhibits metastasis by downregulating matrix metalloproteinases (MMPs) .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for 4-propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via esterification between 4-(5-pentylpyridin-2-yl)benzoic acid and 4-propoxyphenol, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Purity optimization requires analytical validation using HPLC with a buffered mobile phase (e.g., ammonium acetate buffer at pH 6.5 to enhance peak resolution) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135 for functional group confirmation),

- High-resolution mass spectrometry (HRMS) for molecular weight validation,

- HPLC with UV detection (λ = 254 nm) to assess purity.

Cross-referencing with known analogs (e.g., trifluoromethyl-pyridinyl benzoates) can aid spectral interpretation .

Q. What analytical methods are suitable for quantifying residual solvents or byproducts?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or headspace GC-MS is ideal for volatile impurities. For polar byproducts, reverse-phase HPLC with buffered aqueous phases (e.g., pH-adjusted ammonium acetate) improves separation efficiency. Calibration curves using spiked standards are critical for accurate quantification .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 4-propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., enzymes or GPCRs). Validate predictions with molecular dynamics simulations (GROMACS/AMBER) to evaluate stability of ligand-receptor complexes. Comparative studies with structurally similar compounds (e.g., chlorophenyl-pyridinyl benzamides) can refine activity predictions .

Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer :

- Replicate assays under standardized conditions (pH, temperature, ionic strength).

- Validate compound stability during assays via parallel HPLC analysis.

- Use positive/negative controls (e.g., known inhibitors) to rule out assay interference.

Differences in solvent systems (e.g., DMSO concentration) or enzyme isoforms may explain discrepancies .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer : Systematically modify substituents (e.g., alkyl chain length on the pyridine ring or propoxy group) and evaluate:

Q. What advanced techniques assess photostability and degradation pathways?

- Methodological Answer : Expose the compound to UV-Vis light (e.g., ICH Q1B guidelines) and analyze degradation products via LC-MS/MS . Isotopic labeling (e.g., ¹⁴C) can track fragment pathways. Computational tools like DFT (Density Functional Theory) predict susceptible bonds (e.g., ester linkages) .

Q. How to develop validated analytical methods for novel derivatives?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.